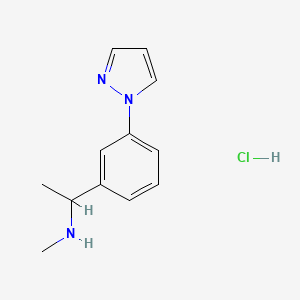
1-(3-(1H-Pyrazol-1-yl)phenyl)-N-methylethan-1-amine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 1-(3-(1H-Pyrazol-1-yl)phenyl)-N-methylethan-1-amine Hydrochloride typically begins with 3-(1H-pyrazol-1-yl)benzaldehyde as the starting material.
Reaction Steps: The aldehyde group is first reduced to an amine using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted pyrazoles or other heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: This compound is explored for its potential as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting various diseases, including cancer and inflammatory disorders.
Material Science: The compound's unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and sensors.
Organic Synthesis: It serves as a versatile building block in organic synthesis, facilitating the construction of complex molecules.
Wirkmechanismus
The mechanism by which 1-(3-(1H-Pyrazol-1-yl)phenyl)-N-methylethan-1-amine Hydrochloride exerts its effects depends on its molecular targets and pathways. For instance, in medicinal applications, it may interact with specific enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary based on the context of its use and the specific biological system it targets.
Vergleich Mit ähnlichen Verbindungen
Pyrazole derivatives: Other pyrazole-based compounds with similar structures and functionalities.
Amine hydrochlorides: Other amine hydrochloride salts with varying substituents.
Uniqueness:
Structural Features: The presence of the phenyl group attached to the pyrazole ring and the N-methyl group distinguishes this compound from other pyrazoles.
Reactivity: Its reactivity profile, influenced by the substituents, sets it apart from structurally similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C12H16ClN3 |
|---|---|
Molekulargewicht |
237.73 g/mol |
IUPAC-Name |
N-methyl-1-(3-pyrazol-1-ylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-10(13-2)11-5-3-6-12(9-11)15-8-4-7-14-15;/h3-10,13H,1-2H3;1H |
InChI-Schlüssel |
RGTWIHUYMRMPHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CC=C1)N2C=CC=N2)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















